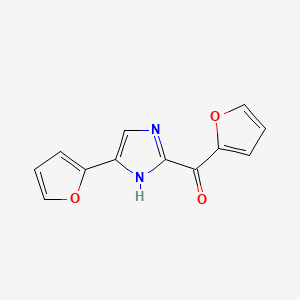

2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole

描述

Structure

3D Structure

属性

IUPAC Name |

furan-2-yl-[5-(furan-2-yl)-1H-imidazol-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-11(10-4-2-6-17-10)12-13-7-8(14-12)9-3-1-5-16-9/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZNJXJLTVYBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=C(N2)C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238374 | |

| Record name | 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91037-91-1 | |

| Record name | 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 2 Furoyl 4 5 2 Furanyl 1h Imidazole

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps in identifying potential synthetic routes and key precursors.

The central structural feature of the target molecule is a 2,4-disubstituted imidazole (B134444) ring. The most prominent and widely used method for constructing such a scaffold is the Debus-Radziszewski imidazole synthesis. wikipedia.orgslideshare.netmdpi.com This reaction is a multi-component reaction (MCR) that condenses a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) or an ammonia source like ammonium (B1175870) acetate (B1210297). ijprajournal.comscribd.com

A primary retrosynthetic disconnection of the 2,4-disubstituted imidazole core breaks three bonds, leading to three key components:

An α-dicarbonyl compound.

An aldehyde.

An ammonia source.

This pathway is considered the most common for forming tri-substituted imidazoles. researchgate.netresearchgate.net Alternative, more modern strategies for synthesizing 2,4-disubstituted imidazoles have also been developed, such as the cyclization of amidoximes with activated alkynes or the reaction of vinyl azides with amidines, offering different disconnection points and precursors. thieme-connect.comthieme-connect.comacs.org Another classical approach is the Weidenhagen reaction, which can produce imidazoles by reacting α-hydroxy ketones with aldehydes in the presence of ammonia and a copper salt. nih.gov

Applying the Debus-Radziszewski retrosynthetic model to 2-(2-furoyl)-4(5)-(2-furanyl)-1H-imidazole suggests the following precursors:

Aldehyde: Furan-2-carbaldehyde (furfural) would provide the 4-(2-furanyl) substituent.

α-Dicarbonyl Compound: An α-dicarbonyl containing a furan (B31954) group, such as 1-(2-furyl)ethane-1,2-dione (furan-2-glyoxal), would be required to form the 2-furoyl substituent after cyclization.

Ammonia Source: Ammonium acetate is commonly used as it provides the two nitrogen atoms for the imidazole ring. wjpsonline.com

An alternative strategy involves the post-modification of a pre-formed imidazole ring. For instance, 4-(2-furanyl)-1H-imidazole could be synthesized first, followed by a Friedel-Crafts acylation reaction at the C2 position using 2-furoyl chloride to introduce the furoyl group.

A specific, though not generally synthetic, formation pathway for the target molecule, also known as FFI (this compound), has been identified from the acid hydrolysis of glycated proteins. nih.gov In this context, FFI is formed from ammonia and furosine, a by-product of the hydrolysis. nih.gov Isotopic labeling studies have confirmed that the two nitrogen atoms of the imidazole ring are incorporated from free ammonia during this process. nih.gov

A reported facile synthesis starts from 2-acetylfuran (B1664036), which undergoes rearrangement of a key hydrazinium (B103819) bromide intermediate to achieve the final product. tandfonline.com

Classical and Modern Synthetic Protocols

The construction of the imidazole ring in the target molecule can be achieved through several established and contemporary methods.

The Debus-Radziszewski reaction, first reported in 1858, remains a cornerstone of imidazole synthesis. ijprajournal.comderpharmachemica.com It involves the condensation of an α-dicarbonyl compound, an aldehyde, and ammonia. scribd.comwjpsonline.com The mechanism is thought to proceed in two stages: first, the dicarbonyl compound reacts with ammonia to form a diimine intermediate, which then condenses with the aldehyde to form the imidazole ring. wikipedia.orgscribd.com

While effective, the classical Debus-Radziszewski synthesis can suffer from low yields and side reactions. ijprajournal.com Consequently, numerous modifications have been developed using various catalysts to improve efficiency.

Table 1: Catalysts Used in Debus-Radziszewski Type Reactions for Imidazole Synthesis

| Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Lactic Acid | 160°C | Biodegradable, provides high yields (up to 92%). | ijprajournal.com |

| Silicotungstic Acid | Ethanol (B145695), reflux | Efficient for condensation of benzyl, aldehydes, and ammonium acetate. | ijprajournal.com |

| Urea–ZnCl₂ | Low-melting mixture | Acts as a catalyst, giving excellent yields for triaryl-1H-imidazoles. | ijprajournal.com |

| Cupric Chloride (CuCl₂·2H₂O) | Microwave irradiation, solvent-free | Cost-effective, smooth reaction, excellent yields, and easy work-up. | derpharmachemica.com |

| Triphenylphosphine (PPh₃) | Ultrasound, room temperature | Cheap, harmless catalyst, eco-friendly method. | researchgate.net |

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. dntb.gov.uaniscpr.res.in The Debus-Radziszewski synthesis is a prime example of a three-component MCR. wikipedia.orgdntb.gov.ua Modern advancements in MCRs focus on developing greener and more efficient protocols. rsc.org

The synthesis of 2,4,5-trisubstituted imidazoles (lophine analogues) is often achieved via a one-pot, three-component reaction of benzil, an aldehyde, and ammonium acetate, frequently employing catalysts to enhance the reaction rate and yield. nih.govresearchgate.net To synthesize the target compound, this compound, this approach can be adapted by substituting the aromatic precursors with their furan counterparts. Four-component reactions, which include a primary amine in addition to the dicarbonyl, aldehyde, and ammonium acetate, can be used to synthesize N-substituted (tetrasubstituted) imidazoles in a single pot. nih.govnih.gov

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. derpharmachemica.com By utilizing dielectric heating, microwaves can rapidly and efficiently heat the reaction mixture, leading to significantly reduced reaction times, often from hours to minutes, and improved product yields. derpharmachemica.comjetir.org

This technology is particularly well-suited for MCRs, including the synthesis of substituted imidazoles. niscpr.res.in Several protocols report the synthesis of 2,4,5-trisubstituted imidazoles under microwave irradiation, often in solvent-free ("neat") conditions, which further enhances the green credentials of the method. niscpr.res.inresearchgate.net

Table 2: Examples of Microwave-Assisted Imidazole Synthesis

| Reactants | Catalyst/Support | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Benzil, Aldehyde, Ammonium Acetate | None (neat) | 3-5 min | Excellent | researchgate.net |

| Benzil, Aldehyde, Ammonium Acetate | Cupric Chloride | 12 min | 92% | derpharmachemica.com |

| Benzil, Aldehyde, Ammonium Acetate | Glacial Acetic Acid | 1-3 min | High | jetir.org |

| Primary Amine, Aldehyde, NH₄OAc, Benzil | Silica (B1680970) Gel | 12-16 min | Good | niscpr.res.in |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, NH₄OAc | p-Toluenesulfonic acid | 30 min | 46-80% | nih.gov |

Metal-Catalyzed Cyclization and Coupling Methodologies

The construction of the 2,4(5)-disubstituted imidazole core of the target molecule can be effectively achieved using metal-catalyzed reactions. These methods offer advantages in terms of efficiency and selectivity. Notably, copper- and nickel-based catalysts have been employed in the synthesis of related furanyl-imidazole structures.

One of the prominent methods for synthesizing 4(5)-substituted imidazoles is the Weidenhagen reaction. This reaction can be adapted for the synthesis of precursors to the target molecule. For instance, the synthesis of 4(5)-(2-furyl)imidazole, a key intermediate, has been accomplished through the bromination of 2-acetylfuran with copper(II) bromide, followed by nucleophilic substitution and subsequent Weidenhagen reaction. While the original Weidenhagen reaction often uses a copper salt, other metal catalysts have been explored to improve yields and reaction conditions in related imidazole syntheses.

Recent advancements in catalysis have introduced a variety of metal catalysts for imidazole synthesis. For example, Cu(II) catalysts, such as dichloro-(1,10-phenanthroline)-copper (II), have proven effective in the synthesis of other imidazole derivatives, achieving high yields in relatively short reaction times. nih.gov Nickel-catalyzed cascade reactions have also been developed for the direct synthesis of 2,4-disubstituted imidazoles, demonstrating good functional group tolerance. researchgate.net While not explicitly reported for the direct synthesis of this compound, these metal-catalyzed approaches represent a viable and potent strategy for its construction, or the synthesis of its key intermediates.

A one-pot synthesis of a related compound, 1-(2,3-dihydrobenzo[b] researchgate.netchemimpex.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, utilized a BF₃-etherate catalyst in ethanol, showcasing the utility of Lewis acids in promoting the cyclization. nih.gov

Table 1: Examples of Metal-Catalyzed Synthesis of Imidazole Derivatives

| Catalyst | Reactants | Product | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Cu(phen)Cl₂ (10 mol%) | Imidazole, Aldehydes, Benzylidene hydrazine | Imidazole Mannich base derivatives | Ethanol | 92% | nih.gov |

| Ni(II) catalyst | Amido-nitriles | 2,4-disubstituted NH-imidazoles | Not specified | Moderate to excellent | researchgate.net |

| C₄H₁₀BF₃O | Benzil, Ammonium acetate, 2,3-dihydrobenzo[b] researchgate.netchemimpex.comdioxin-6-amine, Furan-2-carbaldehyde | 1-(2,3-dihydrobenzo[b] researchgate.netchemimpex.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | Ethanol | Not specified | nih.gov |

Solvent-Free and Green Chemistry Considerations in Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to imidazole derivatives. These approaches often involve the use of microwave irradiation and solvent-free reaction conditions to reduce waste, energy consumption, and reaction times.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. For the synthesis of substituted imidazoles, microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter times compared to conventional heating. For example, a solventless microwave-assisted method for the synthesis of 4,5-disubstituted imidazoles has been reported using 1,2-diketones and urotropine in the presence of ammonium acetate. organic-chemistry.org

Solvent-free conditions are another cornerstone of green chemistry. The synthesis of 2,4,5-trisubstituted imidazoles has been achieved with high efficiency under solvent-free thermal conditions using a Brønsted acidic ionic liquid, diethyl ammonium hydrogen phosphate (B84403), as a reusable catalyst. sciepub.com This method offers advantages such as cost-effectiveness, easy work-up, and excellent yields.

While a specific solvent-free synthesis for this compound has not been detailed in the reviewed literature, the successful application of these green methodologies to structurally similar compounds suggests a promising avenue for the development of an eco-friendly synthesis of the target molecule.

Table 2: Green Chemistry Approaches to Imidazole Synthesis

| Methodology | Catalyst/Conditions | Reactants | Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| Microwave-assisted, Solvent-free | Ammonium acetate | 1,2-Diketones, Urotropine | 4,5-Disubstituted imidazoles | Rapid, high-purity products | organic-chemistry.org |

| Solvent-free, Thermal | Diethyl ammonium hydrogen phosphate (ionic liquid) | 1,2-Dicarbonyl compounds, Aldehydes, Ammonium acetate | 2,4,5-Trisubstituted imidazoles | Reusable catalyst, excellent yields | sciepub.com |

Reaction Condition Optimization and Yield Enhancement Studies

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing by-products and reaction times. For the synthesis of imidazole derivatives, several parameters can be tuned, including the choice of catalyst, solvent, temperature, and reaction time.

Studies on the synthesis of various substituted imidazoles have provided insights into optimal conditions. For instance, in the Cu(II)-catalyzed synthesis of imidazole Mannich base derivatives, the use of 10 mol% of the catalyst in ethanol at reflux for 3 hours was found to be highly effective. nih.gov In the synthesis of 1-hydroxy-2,4,5-trisubstituted imidazoles, a systematic study of various catalysts, solvents, and temperatures was conducted to identify the optimal conditions for the four-component reaction. researchgate.net

For microwave-assisted syntheses, the optimization of power and irradiation time is critical. A factorial design approach has been employed to determine the optimal microwave power and time for the synthesis of substituted imidazoles, leading to significantly improved yields.

While specific optimization studies for the synthesis of this compound are not extensively documented, the principles derived from the synthesis of related compounds can be applied. A facile three-step synthesis of the target molecule from 2-acetylfuran has been reported, with the key step being the rearrangement of a hydrazinium bromide intermediate in refluxing methanol (B129727). The choice of methanol as the solvent and the reflux temperature are critical for the success of this rearrangement.

Table 3: Optimization of Reaction Conditions for Imidazole Synthesis

| Reaction Type | Parameter Optimized | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|---|

| Cu(II)-catalyzed Mannich reaction | Catalyst loading and reaction time | 10 mol% Cu(phen)Cl₂, 3 hours | Achieved 92% yield | nih.gov |

| Four-component synthesis of 1-hydroxy-imidazoles | Catalyst, solvent, temperature | Varied to find optimal combination | Good to excellent yields | researchgate.net |

| Rearrangement to form FFI precursor | Solvent and temperature | Refluxing methanol | Key step in a facile synthesis | [N/A] |

Regioselectivity and Scalability in Synthetic Pathways

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted imidazoles like this compound. The formation of the desired 2,4(5)-disubstituted isomer over other possible regioisomers, such as the 2,5-disubstituted product, is paramount.

The Weidenhagen reaction, which can be used to synthesize the 4(5)-(2-furyl)imidazole precursor, generally provides good regioselectivity for the formation of the 4,5-disubstituted imidazole ring. Further functionalization at the 2-position would then lead to the desired product. The regioselectivity of N-alkylation of 4(5)-substituted imidazoles has also been studied, which is relevant if further derivatization at the imidazole nitrogen is desired.

In the synthesis of 2,4-disubstituted imidazoles, various strategies have been developed to ensure high regioselectivity. For example, a method for the regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been reported, where the regioselectivity is driven by a 2-hydroxyaryl group in the starting material. nih.gov While this specific example does not produce the target molecule, the principles of directing group-assisted regioselective synthesis could be applied.

Advanced Spectroscopic and Structural Characterization Techniques for 2 2 Furoyl 4 5 2 Furanyl 1h Imidazole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole, providing detailed insights into the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments

The ¹H NMR spectrum of imidazole (B134444) derivatives typically displays signals for aromatic protons in the downfield region. For instance, in some 2,4,5-triarylimidazole derivatives, the NH proton of the imidazole ring appears as a singlet at approximately δ 13.00 ppm, while the aromatic protons resonate as a multiplet between δ 6.87-8.09 ppm. researchgate.net In other substituted imidazoles, the aromatic protons can be observed in the range of δ 7.14-8.53 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information on the carbon framework. For a related furan-containing imidazole, carbon signals for the furfural (B47365) moiety have been observed at approximately δ 109.25, 111.33, and 123.02 ppm. nih.gov The C=N carbon of the imidazole ring in some derivatives gives a signal around δ 156 ppm. nih.gov Aromatic carbons typically appear in the δ 124.04-141.31 ppm region. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Imidazole and Furan (B31954) Moieties

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Imidazole NH | ~13.00 | - |

| Aromatic CH | 6.87 - 8.53 | 124.04 - 141.31 |

| Furan CH | - | 109.25 - 123.02 |

| Imidazole C=N | - | ~156 |

Note: The chemical shifts are approximate and can vary based on the specific substitution pattern and solvent used.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the furan and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon. sdsu.edunih.gov

Nitrogen-15 (¹⁵N) NMR for Heteroatom Analysis

While less common, ¹⁵N NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atoms within the imidazole ring. Isotopic labeling with ¹⁵N can significantly enhance the signal, as demonstrated in studies on nimorazole, where ¹⁵N-enriched imidazole was used as a starting material. nih.gov Such studies can help to distinguish between the two nitrogen atoms in the imidazole ring and understand their involvement in tautomerism and intermolecular interactions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, offering valuable information about the functional groups present.

Functional Group Identification and Band Assignments

The IR spectrum of furan- and imidazole-containing compounds reveals characteristic absorption bands. For example, the C=N stretching vibration of the imidazole ring is typically observed around 1599-1681 cm⁻¹. researchgate.netnih.gov The C-O stretching of the furan ring appears near 1245 cm⁻¹. nih.gov Aromatic C=C stretching vibrations are usually found in the 1400-1600 cm⁻¹ region. researchgate.netnih.gov The N-H stretching vibration of the imidazole ring gives rise to a broad band, often in the region of 3329-3435 cm⁻¹. rsc.org

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and C=C bonds. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of this compound. Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of experimental vibrational bands to their corresponding normal modes. researchgate.netnih.gov

Table 2: Characteristic IR Absorption Bands for Functional Groups in this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Imidazole N-H | Stretching | 3329 - 3435 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Carbonyl C=O | Stretching | ~1650 - 1700 |

| Imidazole C=N | Stretching | 1599 - 1681 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Furan C-O-C | Asymmetric Stretching | ~1245 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₂H₈N₂O₃, the expected molecular weight is 228.21 g/mol . chemicalbook.com

Electron ionization (EI) mass spectrometry of the parent imidazole shows a molecular ion peak corresponding to its molecular weight. nist.gov In the case of this compound, gas chromatography-mass spectrometry (GC-MS) analysis has been used to identify the compound, revealing a parent ion peak at m/z 228. nih.gov Furthermore, studies using ¹⁵N-enriched ammonia (B1221849) showed a shift in the parent ion peak to m/z 230, confirming the incorporation of two nitrogen atoms from ammonia into the imidazole ring during its formation under specific conditions. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a compound with a high degree of accuracy. This technique measures the mass-to-charge ratio (m/z) of an ion to several decimal places, which allows for the unambiguous determination of its molecular formula.

For this compound, the molecular formula is established as C₁₂H₈N₂O₃. nih.gov The nominal molecular weight is 228.21 g/mol . nih.gov HRMS provides the exact mass, which is calculated based on the most abundant isotopes of the constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). This precise mass measurement is a critical step in the identification and characterization of the compound, distinguishing it from other molecules with the same nominal mass.

Gas chromatography-mass spectrometry analysis of this compound has identified a parent ion peak at an m/z of 228. chemimpex.com This corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₈N₂O₃ |

| Nominal Mass | 228 u |

| Theoretical Exact Mass ([M]) | 228.0535 u |

| Theoretical m/z of Protonated Molecule ([M+H]⁺) | 229.0608 u |

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation patterns. When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint and allows for the elucidation of the compound's structure.

A significant study into the formation of this compound utilized ¹⁵N-enriched ammonia in its synthesis. chemimpex.com Subsequent mass spectrometry analysis revealed a parent ion peak at m/z 230, a shift of two mass units compared to the analysis with standard ammonia. chemimpex.com This elegantly demonstrated that the two nitrogen atoms within the imidazole ring are incorporated from ammonia during the reaction. chemimpex.com

While detailed fragmentation data from high-resolution tandem mass spectrometry is not extensively reported in the available literature, a plausible fragmentation pathway can be proposed based on the known structure of the molecule. The primary fragmentation sites would likely be the bonds connecting the furoyl group and the furan ring to the central imidazole core.

Key expected fragmentations would involve:

Cleavage of the C-C bond between the imidazole ring and the furoyl carbonyl group: This would result in the formation of a furoyl cation (C₅H₃O₂⁺) with an m/z of 95.

Loss of the entire furoyl group: This would generate a fragment consisting of the 4(5)-(2-furanyl)-1H-imidazole cation (C₇H₅N₂O⁺) with an m/z of 133.

Cleavage of the C-C bond between the imidazole and the other furan ring: This would lead to a furanyl cation (C₄H₃O⁺) with an m/z of 67.

| Proposed Fragment Ion | Molecular Formula | Theoretical m/z |

|---|---|---|

| [Furoyl]⁺ | C₅H₃O₂⁺ | 95.0133 |

| [M - Furoyl]⁺ | C₇H₅N₂O⁺ | 133.0402 |

| [Furanyl]⁺ | C₄H₃O⁺ | 67.0184 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

As of the current literature, a single-crystal X-ray structure for this compound has not been reported. Therefore, experimental data on its solid-state conformation, including the dihedral angles between the imidazole and the two furan rings, are not available.

Such an analysis would be invaluable for understanding the planarity of the molecule and the spatial relationship between its constituent aromatic rings. This structural information is crucial for comprehending its electronic properties and potential intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern its crystal packing.

Computational Chemistry and Theoretical Investigations of 2 2 Furoyl 4 5 2 Furanyl 1h Imidazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. However, specific studies applying these methods to 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole have not been identified in the current body of scientific literature. The following subsections outline the standard computational approaches that would be utilized for such an analysis.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govbohrium.com For many imidazole (B134444) derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G** or 6-311G(d,p)), are employed to determine optimized geometries, binding energies, and other electronic properties. nih.govnih.govtandfonline.com Such studies provide insights into the stability and reactivity of the molecules. nih.gov While DFT has been applied to a wide range of imidazole-based compounds, including those with furan (B31954) moieties, no specific published DFT analysis for this compound was found.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov For various imidazole and furan-containing compounds, FMO analysis has been used to predict their reactivity and electronic properties. nih.govtandfonline.comnih.gov However, a specific FMO analysis, including HOMO-LUMO energy values and the corresponding energy gap for this compound, is not available in published research.

Charge Distribution and Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. tandfonline.com These maps illustrate the regions of positive and negative electrostatic potential on the electron density surface. For many heterocyclic compounds, including imidazole derivatives, MEP analysis is a standard component of computational studies to understand intermolecular interactions and reactivity. tandfonline.com Despite its utility, no MEP maps or detailed charge distribution analyses for this compound have been published.

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and the stability of a molecule arising from electron delocalization. While NBO analysis is a common technique in computational organic chemistry to investigate the electronic characteristics of various compounds, there are no specific NBO studies reported for this compound in the scientific literature.

Tautomerism and Isomerism Studies of the Imidazole Core

The imidazole ring is known to exhibit prototropic tautomerism, where a proton can be located on either of the two nitrogen atoms. acs.org This phenomenon significantly influences the chemical and biological properties of imidazole-containing compounds.

Energy Landscape of 1H-Imidazole Tautomers

Computational studies on substituted imidazoles often investigate the relative energies of the possible tautomers to determine the most stable form. nih.gov These studies typically involve calculating the energy landscape to identify the transition states and energy barriers for interconversion between tautomers. nih.gov While the tautomerism of the imidazole core is a well-known and studied phenomenon, a specific computational investigation into the energy landscape of the tautomers of this compound has not been documented in the available literature.

Computational Modeling of Tautomeric Equilibria in Different Phases

The 1H-imidazole ring of this compound can exist in different tautomeric forms due to the migration of the proton on the nitrogen atoms. The two primary tautomers are the 4-substituted and 5-substituted forms, conventionally designated as 1H-4-substituted and 1H-5-substituted imidazoles. In this specific molecule, the asymmetry of the substitution (a furoyl group at position 2 and a furanyl group at position 4 or 5) makes these two tautomers non-equivalent.

Computational modeling, particularly using DFT methods, is a powerful tool to evaluate the relative stabilities of these tautomers. The calculations are typically performed in the gas phase to understand the intrinsic properties of the molecule and in various solvents using a Polarizable Continuum Model (PCM) to simulate the influence of the chemical environment. The choice of solvent is critical, as polar solvents can stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding.

Studies on structurally related 2-(2-furyl)-1-hydroxyimidazoles have demonstrated that the nature of substituents and the solvent environment significantly influence the position of the tautomeric equilibrium. researchgate.net For this compound, the electron-withdrawing nature of the 2-furoyl group and the electronic properties of the 4(5)-furanyl substituent would play a key role in determining the most stable form.

Theoretical calculations would involve geometry optimization of each tautomer followed by frequency calculations to confirm they are true minima on the potential energy surface and to obtain thermodynamic data like the zero-point vibrational energy (ZPVE) and Gibbs free energy. The relative energies (ΔE) and relative Gibbs free energies (ΔG) determine the equilibrium population of the tautomers.

Table 1: Illustrative Relative Energies (ΔE) of Tautomers in Different Phases

| Tautomer | Gas Phase (ΔE, kcal/mol) | Chloroform (ΔE, kcal/mol) | Ethanol (B145695) (ΔE, kcal/mol) |

| 2-(2-Furoyl)-4-(2-furanyl)-1H-imidazole | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| 2-(2-Furoyl)-5-(2-furanyl)-1H-imidazole | 1.5 | 1.1 | 0.8 |

Note: The data in this table is illustrative and based on typical energy differences observed for substituted imidazoles. The reference tautomer is hypothetically set as the more stable form.

Conformational Analysis of Furan Moieties and Their Rotational Barriers

The molecule possesses significant conformational flexibility due to the rotation around the single bonds connecting the imidazole core to the furan and furoyl substituents. The two key rotational dynamics involve:

The C-C bond between the imidazole C4(5) and the furanyl ring.

The C-C bond between the imidazole C2 and the furoyl group.

Conformational analysis is performed computationally by constructing a potential energy surface (PES) for the rotation around a specific dihedral angle. This is typically done by performing a series of constrained geometry optimizations where the dihedral angle of interest is fixed at various values (e.g., every 10-15 degrees from 0° to 360°).

The results of these calculations reveal the global minimum energy conformation (the most stable arrangement) as well as other local minima (other stable conformers) and the transition states that separate them. The energy difference between a minimum and a transition state defines the rotational barrier. Computational studies on 2,2′-bi-1H-imidazole have shown that DFT calculations can accurately predict these barriers, which are influenced by steric hindrance and electronic effects like π-conjugation between the rings. rsc.org For this compound, both steric repulsion and the potential for extended conjugation across the molecule will dictate the preferred orientations of the furan rings.

Table 2: Hypothetical Rotational Barriers for Furan Moieties

| Rotational Bond | Most Stable Conformation (Dihedral Angle) | Rotational Barrier (kcal/mol) |

| Imidazole-C4—C(furanyl) | ~35° (skewed) | ~5.5 |

| Imidazole-C2—C(furoyl) | ~25° (skewed) | ~7.0 |

Note: The data in this table is hypothetical, based on values from computational studies of similar linked heterocyclic systems.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. eurjchem.com Methods like DFT can provide a detailed assignment of experimental spectra, aiding in the structural confirmation of the synthesized molecule.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). By calculating the ¹H and ¹³C chemical shifts for all proposed tautomers and conformers, a theoretically predicted spectrum can be generated. Comparing this with the experimental spectrum helps to identify the dominant species in solution. researchgate.net

IR Spectroscopy: Theoretical IR spectra are obtained from the same frequency calculations used to identify energy minima. These calculations yield the vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. This allows for a confident assignment of key vibrational modes, such as the C=O stretch of the furoyl group, the C=N and C-N stretches of the imidazole ring, and the C-O-C stretches of the furan rings. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the UV-Vis spectrum. eurjchem.com These calculations provide the excitation energies and oscillator strengths for the lowest energy electronic transitions. The calculated wavelength of maximum absorption (λmax) can be compared to the experimental spectrum to understand the electronic structure and the nature of the molecular orbitals (e.g., HOMO and LUMO) involved in the transitions. nih.gov

Table 3: Illustrative Computationally Predicted Spectroscopic Data

| Parameter | Predicted Value (B3LYP/6-31G) | Corresponding Functional Group/Proton |

| ¹H NMR (δ, ppm) | 8.1 - 8.5 | Imidazole N-H |

| 7.0 - 7.8 | Furan & Imidazole C-H | |

| ¹³C NMR (δ, ppm) | 175 - 185 | Furoyl C=O |

| 110 - 150 | Imidazole & Furan Carbons | |

| IR (ν, cm⁻¹, scaled) | 1650 - 1670 | Furoyl C=O stretch |

| 1480 - 1520 | Imidazole ring stretch | |

| 1050 - 1150 | Furan C-O-C stretch | |

| UV-Vis (λmax, nm) | 280, 330 | π → π transitions |

Note: The data in this table is illustrative, representing typical values obtained from DFT calculations for furan and imidazole-containing aromatic ketones.

Chemical Reactivity and Derivatization Studies of 2 2 Furoyl 4 5 2 Furanyl 1h Imidazole

Electrophilic Aromatic Substitution (EAS) Patterns on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The reactivity of the imidazole nucleus is generally greater than that of other five-membered aromatic heterocycles like pyrazole (B372694) or thiazole. globalresearchonline.net The position of electrophilic attack is influenced by the electronic nature of the substituents and the reaction conditions.

Common electrophilic substitution reactions for imidazoles include halogenation, nitration, and sulfonation. However, due to the presence of the acid-sensitive furan (B31954) rings, harsh reaction conditions typically employed for these transformations may lead to side reactions, such as ring-opening of the furan moieties. youtube.com Therefore, milder reagents and conditions are generally preferred.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Imidazole Ring

| Reaction | Reagent | Expected Product | Notes |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 5-Bromo- or 5-Chloro-2-(2-furoyl)-4-(2-furanyl)-1H-imidazole | Milder halogenating agents are preferred to avoid furan ring degradation. |

| Nitration | Mild nitrating agents (e.g., acetyl nitrate (B79036) at low temperatures) | 5-Nitro-2-(2-furoyl)-4-(2-furanyl)-1H-imidazole | Strong acids like sulfuric acid should be avoided to prevent furan ring-opening. |

| Sulfonation | Sulfur trioxide-pyridine complex | 2-(2-Furoyl)-4-(2-furanyl)-1H-imidazole-5-sulfonic acid | This reagent is milder than fuming sulfuric acid and less likely to cause degradation. |

Nucleophilic Attack and Reaction Pathways

Nucleophilic attack on the 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole molecule can occur at several electrophilic sites. The primary locations for nucleophilic attack are the carbonyl carbon of the furoyl group and the C2 carbon of the imidazole ring. nih.gov Nucleophilic substitution at the C2 position of the imidazole ring is a known reaction pathway, especially when the ring is activated by electron-withdrawing groups. globalresearchonline.net

The general mechanism for nucleophilic attack on the carbonyl group involves the addition of a nucleophile to the electrophilic carbon, forming a tetrahedral intermediate. eopcw.commasterorganicchemistry.com The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as Grignard reagents or organolithium compounds, lead to irreversible addition, typically resulting in the formation of a tertiary alcohol after workup. youtube.com Weaker nucleophiles can participate in reversible addition reactions. masterorganicchemistry.com

The imidazole ring itself can also act as a nucleophile. The lone pair of electrons on the N3 nitrogen can attack an electrophile, leading to the formation of a quaternized imidazole derivative. researchgate.net

Reactivity of the Carbonyl Group within the Furoyl Moiety

The carbonyl group of the 2-furoyl substituent is a key reactive center in the molecule. It behaves as a typical ketone and is susceptible to nucleophilic addition reactions. eopcw.commasterorganicchemistry.com The electrophilicity of the carbonyl carbon is influenced by the electron-withdrawing nature of the adjacent imidazole ring and the electron-donating character of the furan ring.

A variety of nucleophiles can react with this carbonyl group, leading to a range of derivatives. For instance, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol. youtube.com Reaction with organometallic reagents would produce tertiary alcohols. youtube.com Condensation reactions with amines or hydrazines can form imines or hydrazones, respectively. youtube.com

Table 2: Predicted Reactions of the Carbonyl Group

| Reaction | Reagent | Expected Product |

| Reduction | Sodium borohydride (NaBH₄) | 4-(2-Furanyl)-1H-imidazol-2-ylmethanol |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) followed by H₂O workup | 1-(4-(2-Furanyl)-1H-imidazol-2-yl)ethanol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-(1-(2-Furanyl)vinyl)-4-(2-furanyl)-1H-imidazole |

| Imine Formation | Primary amine (e.g., aniline) | N-Phenyl-1-(4-(2-furanyl)-1H-imidazol-2-yl)methanimine |

Chemical Transformations at the Furan Rings (e.g., ring-opening, electrophilic attack)

The furan rings are also reactive components of the molecule. Furan is an electron-rich aromatic heterocycle and readily undergoes electrophilic substitution, preferentially at the 5-position (alpha to the oxygen). youtube.com However, furan rings are notoriously sensitive to strong acids, which can catalyze ring-opening reactions, often leading to the formation of 1,4-dicarbonyl compounds. youtube.com This instability under acidic conditions must be considered when planning reactions involving the imidazole moiety or the carbonyl group.

Compounds containing furan rings are also known to react with singlet oxygen. nih.gov This reaction typically proceeds via a [4+2] cycloaddition to form an endoperoxide, which can then undergo further transformations.

Studies on Stability under Varied Chemical Conditions (e.g., pH, redox)

The stability of this compound is influenced by pH and redox conditions due to the presence of the imidazole and furan rings. The imidazole ring is amphoteric, meaning it can act as both a base (pKa of the conjugate acid is around 7) and a very weak acid (pKa of the N-H proton is around 14.5). nih.gov Therefore, the protonation state of the imidazole ring will be pH-dependent.

Studies on related imidazole-containing compounds have shown that the pKa values of the imidazole ring can be influenced by its oxidation state and the nature of its substituents. For example, in 8-alpha-N-imidazolylriboflavin, the pKa of the imidazole nitrogen is 6.02 in the oxidized form and 6.9 in the hydroquinone (B1673460) form. nih.gov

Investigation of Coordination Chemistry and Potential as a Ligand

The this compound molecule possesses multiple potential coordination sites, making it an interesting candidate as a ligand in coordination chemistry. The nitrogen atoms of the imidazole ring, particularly the pyridine-type nitrogen (N3), are excellent donor atoms for metal ions. nih.gov The oxygen atom of the carbonyl group and the oxygen atoms of the furan rings could also potentially coordinate to metal centers.

The coordination of imidazole derivatives to a variety of metal ions, including transition metals, has been extensively studied. nih.gov The formation of such coordination complexes can significantly alter the chemical and physical properties of the ligand, including its reactivity and spectroscopic characteristics. The specific coordination mode of this compound would depend on the metal ion, the solvent, and the presence of other ligands. It is conceivable that it could act as a bidentate ligand, coordinating through the imidazole nitrogen and the carbonyl oxygen, or as a monodentate ligand through the imidazole nitrogen.

Mechanistic Research on Molecular Interactions and Pathways Involving 2 2 Furoyl 4 5 2 Furanyl 1h Imidazole Non Biological, Non Clinical

Elucidation of Formation Mechanism from Precursors and Ammonia (B1221849)

The formation of 2-(2-furoyl)-4(5)-(2-furanyl)-1H-imidazole is a fascinating example of a complex series of reactions culminating in a stable heterocyclic structure. Initial investigations incorrectly identified FFI as a cross-link in glycated proteins. nih.govnih.gov However, subsequent detailed mechanistic studies revealed that FFI is not an advanced glycation end product itself but rather an artifact formed from the degradation products of glycated proteins under specific conditions. nih.govnih.gov

The key precursor to FFI is furosine, a compound formed during the acid hydrolysis of the Amadori product of glucose and lysine. nih.govnih.gov The formation of FFI from furosine requires the presence of ammonia. nih.govnih.gov Experiments using ¹⁵N-labeled ammonia (¹⁵NH₄Cl) have definitively shown that both nitrogen atoms of the imidazole (B134444) ring in FFI are derived from free ammonia. nih.govnih.gov The reaction proceeds spontaneously when furosine is treated with aqueous ammonia at room temperature. nih.govnih.gov In the absence of ammonia, or when other bases like sodium hydroxide, triethylamine, or pyridine (B92270) are used, the formation of FFI is virtually undetectable. nih.govnih.gov

The proposed mechanism suggests that furosine, an ε-furoylmethyl-lysine, undergoes degradation to produce key intermediates. These intermediates, which are likely dicarbonyl compounds derived from the furan (B31954) moiety, then react with two molecules of ammonia and a suitable aldehyde in a reaction analogous to the Debus-Radziszewski imidazole synthesis. koreascience.kriosrjournals.org This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form the imidazole ring. koreascience.kr In the case of FFI formation, the furoyl group and the furanyl group are derived from the degradation of furosine.

Table 1: Key Reactants and Conditions for FFI Formation

| Reactant/Condition | Role in FFI Formation |

| Furosine | Precursor providing the furan and furoyl moieties |

| Ammonia | Source of the two nitrogen atoms in the imidazole ring |

| Acid Hydrolysis | Generates furosine from glycated proteins |

| Aqueous Environment | Solvent for the reaction |

Fundamental Studies of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

The molecular structure of this compound, with its combination of aromatic heterocycles and a carbonyl group, provides multiple sites for intermolecular interactions. These non-covalent interactions are crucial in determining the solid-state structure, solubility, and potential for molecular recognition.

Hydrogen Bonding: The imidazole ring of FFI possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the sp²-hybridized nitrogen atom). This allows for the formation of strong N-H···N hydrogen bonds, which are a common feature in the crystal structures of many imidazole derivatives, often leading to the formation of chains or more complex supramolecular architectures. Furthermore, the oxygen atom of the furoyl carbonyl group and the oxygen atoms within the furan rings can act as hydrogen bond acceptors, potentially interacting with the imidazole N-H or other hydrogen bond donors in a system.

π-π Stacking: The electron-rich furan and imidazole rings in FFI are capable of participating in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the aromatic rings, play a significant role in the packing of aromatic molecules in the solid state. The relative orientation of the rings (e.g., face-to-face or offset) will depend on the electronic distribution within the rings and steric factors. The presence of both five-membered furan and imidazole rings suggests the possibility of complex and varied stacking arrangements.

While specific crystallographic studies on FFI are not widely reported in the literature, the intermolecular interactions can be inferred from studies on related compounds. For instance, the crystal structure of 2,4,5-tri-2-furyl-1H-imidazole reveals that the molecules are linked by intermolecular N-H···N hydrogen bonds, forming chains. sigmaaldrich.com Additionally, weak C-H···π interactions are observed. sigmaaldrich.com It is highly probable that FFI would exhibit similar patterns of intermolecular interactions, leading to a stable, crystalline solid.

Rational Design Principles for Modulating Reactivity

The reactivity of this compound can be modulated through the strategic introduction of substituents on its core structure. The principles of rational design for altering its chemical behavior are rooted in the electronic and steric effects of these substituents.

Electronic Effects: The furan and imidazole rings are both susceptible to electrophilic substitution, although the imidazole ring is generally more reactive. The reactivity of these rings can be tuned by the introduction of electron-donating or electron-withdrawing groups.

Electron-donating groups (e.g., alkyl, alkoxy) on the furan or imidazole rings would increase the electron density of the π-system, making the molecule more susceptible to electrophilic attack and potentially increasing its nucleophilicity.

Electron-withdrawing groups (e.g., nitro, cyano, halo) would have the opposite effect, decreasing the electron density and rendering the molecule less reactive towards electrophiles but more susceptible to nucleophilic attack, particularly at positions activated by these groups.

For example, studies on the Diels-Alder reactivity of furan derivatives have shown that electron-donating substituents on the furan ring generally increase the exergonicity of the reaction, while electron-withdrawing groups have the opposite effect. koreascience.kr Similarly, the reactivity of the imidazole ring towards electrophiles is enhanced by electron-donating substituents. nih.gov

Steric Effects: The introduction of bulky substituents near the reactive sites of FFI can hinder the approach of reactants, thereby slowing down or preventing certain reactions. This steric hindrance can be a powerful tool for controlling the regioselectivity of chemical transformations. For instance, a bulky group at the 5-position of the imidazole ring could direct an incoming electrophile to the less hindered nitrogen atom.

By carefully selecting the nature and position of substituents, it is possible to fine-tune the electronic properties and steric environment of FFI, thereby controlling its reactivity in a predictable manner. This is a fundamental principle in the design of new molecules with desired chemical properties, for example, in the development of novel ligands for catalysis or new building blocks for functional materials.

Table 2: Predicted Effects of Substituents on FFI Reactivity

| Substituent Type | Position | Predicted Effect on Reactivity |

| Electron-donating (e.g., -CH₃, -OCH₃) | Furan or Imidazole Ring | Increased susceptibility to electrophilic attack |

| Electron-withdrawing (e.g., -NO₂, -CN) | Furan or Imidazole Ring | Decreased susceptibility to electrophilic attack; potential for nucleophilic substitution |

| Bulky (e.g., -C(CH₃)₃) | Near reactive sites | Steric hindrance, potentially altering regioselectivity |

Molecular Recognition in Chemical Systems (e.g., supramolecular assemblies at a fundamental level)

The ability of this compound to participate in specific intermolecular interactions makes it a potential candidate for applications in molecular recognition and supramolecular chemistry. Molecular recognition is the process by which molecules selectively bind to one another through non-covalent interactions. Supramolecular assemblies are well-defined structures formed by the spontaneous association of molecules through these interactions.

The key features of FFI that are relevant to molecular recognition include:

Hydrogen Bonding Sites: As discussed, the imidazole N-H group and the lone pair on the other nitrogen atom, along with the carbonyl oxygen, are prime sites for forming specific hydrogen bonds with complementary molecules. This directional and specific nature of hydrogen bonding is a cornerstone of molecular recognition.

Aromatic Surfaces: The furan and imidazole rings provide surfaces for π-π stacking interactions with other aromatic molecules. The selectivity of these interactions can be tuned by modifying the electronic properties of the rings.

Chelating Potential: The arrangement of the furoyl oxygen and the imidazole nitrogen atoms could potentially allow FFI to act as a chelating ligand for metal ions, forming coordination complexes.

While specific examples of FFI being used in non-biological supramolecular assemblies are not extensively documented, the principles of its potential in this area can be drawn from the broader field of imidazole-based supramolecular chemistry. Imidazole derivatives have been shown to form a variety of self-assembled structures, including chains, sheets, and more complex networks, driven by hydrogen bonding and π-π stacking. For instance, 1H-imidazole amphiphiles have been shown to self-assemble into twisted structures and entangled fibers in aqueous solutions, with the assembly process being sensitive to pH. koreascience.kr These assemblies have been demonstrated to catalyze the hydrolysis of tetraethoxysilane to form silica (B1680970) structures, highlighting the potential of self-assembled imidazole derivatives in materials synthesis. koreascience.kr

Given its structural motifs, FFI could be envisioned as a building block for creating:

Host-Guest Complexes: Where FFI acts as a host molecule, binding smaller guest molecules within a cavity formed by its self-assembly or by its inherent shape.

Liquid Crystals: The rigid, aromatic core of FFI, combined with appropriate peripheral substituents, could lead to the formation of liquid crystalline phases.

Functional Materials: By incorporating FFI into polymers or other materials, its specific interaction capabilities could be harnessed to create materials with sensing, catalytic, or other functional properties.

The exploration of FFI in the realm of non-biological molecular recognition and supramolecular chemistry remains a promising area for future research, with the potential to uncover new applications for this intriguing molecule.

Future Research Perspectives and Theoretical Applications of 2 2 Furoyl 4 5 2 Furanyl 1h Imidazole

Exploration of Novel and Sustainable Synthetic Routes

The initial synthesis of 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole has been documented, providing a foundational methodology for its preparation. However, future research will likely focus on the development of more sustainable and efficient synthetic strategies. Green chemistry principles are increasingly integral to modern synthetic organic chemistry, and the synthesis of FFI and its derivatives is an area ripe for innovation.

Future research in this area could include:

Microwave-assisted organic synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields.

Catalytic approaches: The use of novel, reusable catalysts could enhance the atom economy and reduce waste.

One-pot syntheses: Developing a one-pot reaction from readily available starting materials would streamline the production of FFI.

Biocatalysis: The use of enzymes in the synthesis could offer high selectivity and milder reaction conditions.

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Potential Advantages | Key Research Focus |

| Microwave-Assisted | Reduced reaction times, higher yields, improved purity. | Optimization of microwave parameters (temperature, pressure, time). |

| Catalytic (e.g., metal or organocatalysis) | High efficiency, selectivity, and potential for catalyst recycling. | Development of novel catalysts specific for furan-imidazole coupling. |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost. | Designing a convergent synthesis strategy from simple precursors. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Identification and engineering of suitable enzymes. |

Development of Advanced Computational Models for Structure-Reactivity Relationships

The complex interplay of the electron-rich furan (B31954) rings and the imidazole (B134444) core in this compound presents a compelling case for in-depth computational analysis. While experimental data provides valuable insights, theoretical models can offer a more granular understanding of the molecule's electronic structure and reactivity.

Future computational studies are expected to focus on:

Density Functional Theory (DFT) calculations: To elucidate the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution. This can help predict sites of electrophilic and nucleophilic attack.

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of the chemical bonds within the molecule and understand the stability conferred by the fused heterocyclic system.

Molecular Dynamics (MD) simulations: To study the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules.

These computational models will be instrumental in establishing robust structure-reactivity relationships, which can guide the rational design of FFI derivatives with tailored properties.

Theoretical Exploration of Functional Material Components

The unique photophysical and electronic properties inherent to heterocyclic compounds suggest that this compound could serve as a valuable building block for novel functional materials. chemimpex.com The extended π-conjugation across the furan and imidazole rings hints at its potential for applications in organic electronics.

Theoretical explorations in this domain could investigate:

Organic Light-Emitting Diodes (OLEDs): Computational screening of FFI derivatives for their potential as emissive or charge-transport materials.

Organic Photovoltaics (OPVs): DFT modeling to assess the suitability of FFI-based polymers as donor or acceptor materials in solar cells.

Sensors: Theoretical studies on the interaction of FFI with various analytes, predicting changes in its electronic or optical properties that could be harnessed for sensing applications.

The following table outlines potential material applications and the corresponding theoretical properties to be investigated:

| Potential Application | Key Theoretical Properties for Investigation |

| Organic Electronics | HOMO/LUMO energy levels, charge mobility, exciton (B1674681) binding energy. |

| Nonlinear Optics | Hyperpolarizability, response to external electric fields. |

| Chemosensors | Binding energies with specific analytes, changes in absorption/emission spectra upon binding. |

Integration into Complex Chemical Systems for Advanced Applications (e.g., catalysis components)

The imidazole moiety is a well-known ligand in coordination chemistry and a key component in many catalysts. The nitrogen atoms in the imidazole ring of this compound can act as coordination sites for metal ions, opening up possibilities for its use in catalysis.

Future research could focus on:

Design of FFI-based ligands: The synthesis of FFI derivatives with enhanced coordination properties for specific metal centers.

Homogeneous and Heterogeneous Catalysis: The use of FFI-metal complexes as catalysts in a variety of organic transformations.

Asymmetric Catalysis: The development of chiral FFI derivatives for use in enantioselective catalysis.

The versatility of the FFI scaffold allows for its potential integration into more complex supramolecular structures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), which could have applications in gas storage, separation, and catalysis.

常见问题

Q. What analytical methods are recommended for detecting and quantifying FFI in biological samples?

FFI, a fluorescent advanced glycation end product (AGE), can be detected using high-performance liquid chromatography (HPLC) coupled with fluorescence spectroscopy (excitation/emission: 370/440 nm) . For quantification in protein-rich samples (e.g., erythrocyte membranes), combine enzymatic digestion with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to resolve FFI from structurally similar AGEs like pentosidine . Validate methods using synthetic FFI standards and cross-check with immunoassays targeting FFI-specific epitopes .

Q. What is the mechanistic pathway for FFI formation in vivo?

FFI arises from the Maillard reaction: (1) Glucose reacts with lysine residues to form Schiff bases, which rearrange into Amadori products; (2) Oxidative degradation of Amadori intermediates generates reactive α-dicarbonyls (e.g., 3-deoxyglucosone); (3) These intermediates condense with furan derivatives to form FFI . The reaction is accelerated under hyperglycemic or oxidative stress conditions .

Q. How does FFI contribute to cellular aging and turnover?

FFI-modified proteins on aging erythrocytes are recognized by macrophage receptors (e.g., RAGE or scavenger receptors), triggering phagocytosis . This process is critical for clearing senescent cells but becomes dysregulated in diabetes, leading to excessive endothelial adhesion of FFI-modified RBCs . Experimental models use FFI-conjugated RBCs incubated with human monocytes to study receptor-ligand interactions .

Advanced Research Questions

Q. How can contradictory data on FFI's in vivo presence be resolved?

Early studies identified FFI in diabetic tissues using fluorescence and immunostaining , but later work questioned its specificity due to cross-reactivity with other AGEs . To resolve this:

- Use isotope-labeled FFI tracers in animal models to track accumulation .

- Pair LC-MS/MS with anti-FFI monoclonal antibodies (e.g., clone 6D12) for tissue-specific localization .

- Compare FFI levels in AGE-rich tissues (e.g., skin collagen) between diabetic and non-diabetic cohorts .

Q. What experimental designs are optimal for studying FFI-protein interactions?

- Binding assays : Use surface plasmon resonance (SPR) to measure FFI’s affinity for RAGE or other receptors .

- Structural studies : Perform molecular docking with FFI-modified albumin or spectrin to identify binding motifs .

- Functional assays : Incubate FFI-modified RBCs with endothelial cells under shear stress to quantify adhesion dynamics (e.g., flow chamber assays) .

Q. What role does FFI play in diabetic retinopathy and dermal changes?

FFI accumulates in retinal vasculature and dermal collagen, contributing to:

- Retinopathy : Crosslinking of basement membrane proteins reduces vascular elasticity, exacerbating microangiopathy .

- Skin discoloration : FFI’s yellow fluorescence correlates with hyperpigmentation in diabetic patients, validated via skin biopsies and fluorescence microscopy . Interventions: Test AGE inhibitors (e.g., aminoguanidine) or FFI-neutralizing antibodies in diabetic rodent models .

Q. How can synthetic FFI be prepared for in vitro studies?

FFI is synthesized via:

- Route 1 : React furfural with glyoxal and ammonium acetate under acidic conditions to form the imidazole core, followed by furoyl group addition .

- Route 2 : Use a solid-phase peptide synthesis approach to glycate lysine residues in model proteins (e.g., BSA), followed by FFI isolation via size-exclusion chromatography . Purity is confirmed via -NMR (δ 7.8–8.2 ppm for furan protons) and elemental analysis .

Q. What molecular interactions drive FFI’s crosslinking activity?

FFI’s bifunctional furan groups form covalent bonds with arginine and lysine residues, creating intra-/intermolecular crosslinks. This disrupts protein tertiary structures, as shown in:

Q. How can FFI levels be modulated in food systems to study dietary AGEs?

FFI forms in thermally processed foods via the Maillard reaction. To study its impact:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。